(+)-Chloromethylmenthylether is a chiral compound characterized by its unique structure, which includes a chloromethyl group attached to a menthyl moiety. The molecular formula for this compound is CHClO, and it has a molecular weight of approximately 232.74 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its chiral nature, which can influence the biological activity and reactivity of derivatives formed from it.
There is no current information available on the mechanism of action of (+)-chloromethylmenthylether in biological systems.
(+)-CMME can function as a chiral derivatizing agent. Due to its bulky menthyl group and reactive chloromethyl moiety, it can react with various functional groups to form diastereomers. These diastereomers can then be separated and analyzed to determine the enantiomeric purity of the original compound. This application is particularly valuable in the field of asymmetric synthesis, where researchers aim to produce specific enantiomers of chiral molecules. PubChem Link: (+)-Chloromethyl menthyl ether: )
The synthesis of (+)-chloromethylmenthylether can be achieved through several methods:
The uniqueness of (+)-chloromethylmenthylether lies in its specific chiral configuration and potential applications in synthesizing biologically relevant compounds, distinguishing it from other similar compounds .
Several compounds share structural similarities with (+)-chloromethylmenthylether, including:
Compound | Structure Type | Biological Activity |
XLogP3 4.2
Hydrogen Bond Acceptor Count 1
Exact Mass 204.1280930 g/mol
Monoisotopic Mass 204.1280930 g/mol
Heavy Atom Count 13
Dates
Modify: 2024-04-14
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